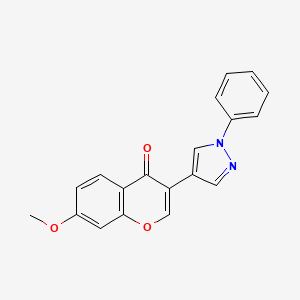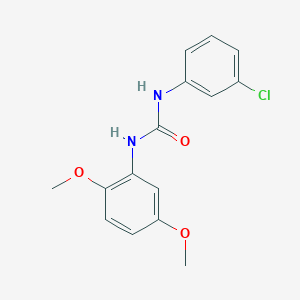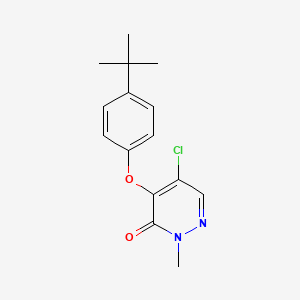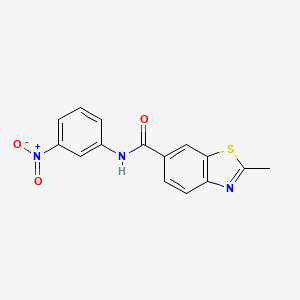
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one, also known as LY294002, is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). It has been widely used as a tool compound in scientific research to investigate the role of PI3Ks in various cellular processes. In
Mecanismo De Acción
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one inhibits PI3Ks by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, including Akt and mTOR, which are key regulators of cell growth and survival. This compound has been shown to selectively inhibit class I PI3Ks, which are the most commonly mutated isoforms in cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PI3K signaling by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is a potent and selective inhibitor of PI3Ks, making it a valuable tool compound for investigating the role of PI3K signaling in various cellular processes. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some experiments. In addition, this compound has off-target effects on other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors of PI3Ks. This could lead to the identification of new therapeutic targets for diseases such as cancer and diabetes. Another area of interest is the investigation of the role of PI3K signaling in aging and age-related diseases. Finally, the development of more stable and bioavailable forms of this compound could improve its effectiveness in experimental and clinical settings.
Métodos De Síntesis
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one can be synthesized by a multi-step process starting from 7-hydroxy-4-methylcoumarin. The first step involves the protection of the hydroxyl group with a methoxy group using dimethyl sulfate. The resulting compound is then treated with potassium carbonate and 1-phenylpyrazole-4-boronic acid to form the pyrazole ring. The final step involves the removal of the methoxy protecting group using boron tribromide to yield this compound.
Aplicaciones Científicas De Investigación
7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one has been extensively used as a pharmacological inhibitor of PI3Ks in various scientific research studies. PI3Ks are a family of lipid kinases that play a critical role in regulating various cellular processes, including cell growth, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been used to investigate the role of PI3Ks in these diseases and to identify potential therapeutic targets.
Propiedades
IUPAC Name |
7-methoxy-3-(1-phenylpyrazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-15-7-8-16-18(9-15)24-12-17(19(16)22)13-10-20-21(11-13)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZDUOSAVZVNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357589 |
Source


|
| Record name | ZINC00407243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61034-10-4 |
Source


|
| Record name | ZINC00407243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)




![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)

![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)